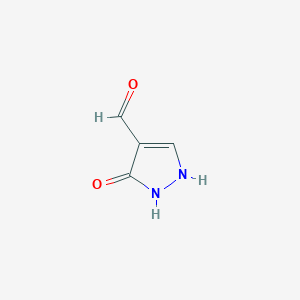

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

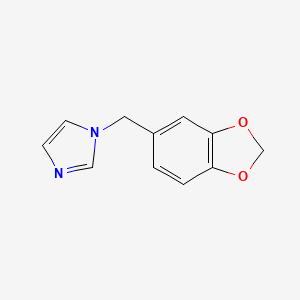

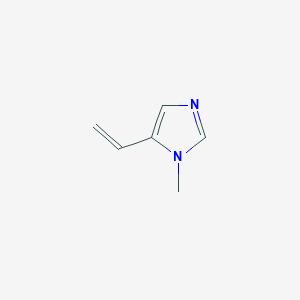

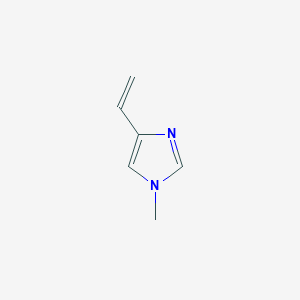

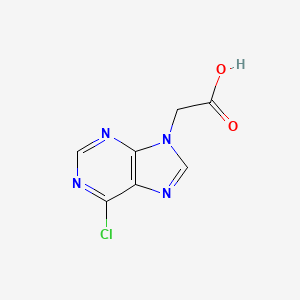

“3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, heating compounds with Vilsmeier–Haack complex at 70 °C resulted in the formation of the desired pyrazole-4-carbaldehydes .Molecular Structure Analysis

Pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The solid-state structures have been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of the ligand with the corresponding metal salts can prepare complexes of "3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde" .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Antioxidant and Antihyperglycemic Agents : 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and shown to exhibit significant antioxidant and antihyperglycemic activities. Compounds derived from this chemical demonstrated promising DPPH radical scavenging activity and a considerable decrease in glucose concentration in in vivo models (Kenchappa et al., 2017).

Synthesis of Novel Heterocycles

- Creation of Novel Heterocycles : Research has explored the use of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing a range of novel heterocycles. These synthesized compounds have potential applications in various fields of chemistry and pharmacology (Baashen et al., 2017).

Agricultural Applications

- Growth Promoting Effects on Plants : Some derivatives of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde have been studied for their growth-promoting effects on plants. These compounds could offer new ways to enhance agricultural productivity (Hassan et al., 2020).

Synthesis of Pyrazole-Based Compounds

- Synthesis of Pyrazole-Based Molecules : This chemical has been utilized in the synthesis of various pyrazole-based compounds, which have applications ranging from material science to pharmaceuticals. Researchers have focused on developing efficient synthetic routes for these molecules (Alizadeh & Roosta, 2016).

Antim

icrobial Activity5. Antimicrobial Applications : Derivatives of 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal organisms, highlighting their potential in addressing infectious diseases (Hamed et al., 2020).

Wirkmechanismus

While the exact mechanism of action for “3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde” is not specified, synthesized pyrazole derivatives have been discussed as causing cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Eigenschaften

IUPAC Name |

3-oxo-1,2-dihydropyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-2-3-1-5-6-4(3)8/h1-2H,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEVJDCGXNFXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595144 | |

| Record name | 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5677-66-7 | |

| Record name | 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octane-8-carboxaldehyde](/img/structure/B3353860.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B3353865.png)